molecular formula C23H22N2O4S B13349201 [(2-Methoxy-5-methylphenyl)carbamoyl](phenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate

[(2-Methoxy-5-methylphenyl)carbamoyl](phenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No.: B13349201
M. Wt: 422.5 g/mol
InChI Key: BQPQLQWWIDNGGU-UHFFFAOYSA-N
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Description

2-((2-Methoxy-5-methylphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxy group, a methylthio group, and a nicotinate moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxy-5-methylphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxy-5-methylphenylamine with phenylglyoxal to form an intermediate, which is then reacted with methylthio nicotinic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxy-5-methylphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-((2-Methoxy-5-methylphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Methoxy-5-methylphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Methoxy-5-methylphenyl)amino)-2-oxo-1-phenylethyl 2-(methylthio)nicotinate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various research applications .

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

[2-(2-methoxy-5-methylanilino)-2-oxo-1-phenylethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C23H22N2O4S/c1-15-11-12-19(28-2)18(14-15)25-21(26)20(16-8-5-4-6-9-16)29-23(27)17-10-7-13-24-22(17)30-3/h4-14,20H,1-3H3,(H,25,26)

InChI Key

BQPQLQWWIDNGGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(C2=CC=CC=C2)OC(=O)C3=C(N=CC=C3)SC

Origin of Product

United States

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